4-(Trifluoromethylsulphinyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylsulphinyl)nitrobenzene is a chemical compound with the molecular formula C7H4F3NO3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylsulphinyl)nitrobenzene consists of a benzene ring with a nitro group and a trifluoromethylsulphinyl group attached to it .Scientific Research Applications
Electrochemical Reduction
The electrochemical reduction of nitrobenzene derivatives has been studied extensively. For instance, the reductions of nitrobenzene and 4-nitrophenol were explored using cyclic voltammetry in ionic liquids, showing the potential for electrochemical synthesis and environmental remediation processes (Silvester et al., 2006).
Nucleophilic Reactions
The nucleophilicity of sulphenate anions, generated from disulphide or sulphenate ester hydrolysis, has been demonstrated to undergo specific methylation reactions, indicating a pathway for chemical synthesis and modifications of organic molecules (Hogg & Robertson, 1979).
Advanced Oxidation Processes
In environmental applications, studies have shown that sulfate radical-based advanced oxidation processes can degrade nitrobenzene, producing various intermediates and suggesting the effectiveness of these methods in water treatment and pollution remediation (Ji et al., 2017).
Photoreduction and Grafting
Photoreduction of nitrobenzene derivatives has been researched, demonstrating their role in initiating polymerization reactions and the potential for creating new materials. Additionally, the grafting of nitrophenyl groups on surfaces without electrochemical induction presents opportunities for material modification and sensor development (Norambuena et al., 2004) (Adenier et al., 2005).
Analytical and Sensing Applications
The modification of compounds for enhanced detection responses in liquid chromatography–mass spectrometry and the potential for nitrobenzene sensing using modified 2D materials like doped MoS2 highlight the relevance of these compounds in analytical chemistry and sensor technology (Higashi et al., 2006) (Vaidyanathan et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-nitro-4-(trifluoromethylsulfinyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEZTKJJCSPLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulphinyl)nitrobenzene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.